molecular formula C20H18ClF6N3O B2753525 N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 303091-60-3

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Cat. No. B2753525
CAS RN: 303091-60-3
M. Wt: 465.82
InChI Key: WEPOKKFVGFBLIJ-UHFFFAOYSA-N
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Description

The compound “N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an amine with an acyl chloride to form an amide bond . The specific synthesis pathway for this compound could involve multiple steps, including the formation of the piperazine ring and the introduction of the trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It includes a piperazine ring, an amide group, and two phenyl rings substituted with trifluoromethyl groups .


Chemical Reactions Analysis

This compound, like many organocatalysts, has the ability to activate substrates and stabilize developing charges in transition states, which is key to its role in promoting organic transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl groups could make the compound more lipophilic, which could affect its solubility and reactivity .

Scientific Research Applications

Anticancer Activity

Compounds with a structure similar to N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide have demonstrated potential in anticancer applications. For instance, certain 1,2,4-triazine derivatives bearing a piperazine amide moiety have shown promising antiproliferative effects against MCF-7 breast cancer cells, suggesting the potential for similar compounds in cancer treatment (Yurttaş et al., 2014).

Antimicrobial Activity

Some derivatives of similar compounds have shown significant antimicrobial activity. For example, a study on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives found notable antimicrobial effects comparable to standard drugs like ciprofloxacin and fluconazole (Mehta et al., 2019).

Synthesis and Optimization for Pharmaceutical Use

Research has been conducted on the synthesis of compounds with structural similarities for use in pharmaceutical applications. One study describes a practical process for synthesizing a related compound, highlighting the potential for developing similar compounds for medical use (Guillaume et al., 2003).

Safety and Hazards

As with any chemical compound, handling “N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide” requires appropriate safety measures. Direct contact with skin and eyes should be avoided, and the compound should be used in a well-ventilated area .

Future Directions

The future research directions for this compound could involve exploring its potential applications in organic synthesis and medicinal chemistry, given its structural similarity to many active pharmaceutical ingredients .

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF6N3O/c21-15-2-1-3-17(11-15)30-6-4-29(5-7-30)12-18(31)28-16-9-13(19(22,23)24)8-14(10-16)20(25,26)27/h1-3,8-11H,4-7,12H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPOKKFVGFBLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

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